1,5,5-Trimethylpiperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship Steric Hindrance

Researchers often face supply inconsistency with sterically defined piperidine building blocks. This 1,5,5-trimethylpiperidin-3-amine provides a conformationally rigid, gem-dimethyl-substituted core for pharmaceutical synthesis. - Enables construction of metabolically stable amide bonds resistant to amidase cleavage. - Zero rotatable bonds and LogP of 0.68 align with CNS MPO criteria for fragment-based screening. - N-methylated ring nitrogen eliminates post-synthetic alkylation steps, reducing hERG liability risk.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 588713-90-0
Cat. No. B12111246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethylpiperidin-3-amine
CAS588713-90-0
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(CC(CN(C1)C)N)C
InChIInChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3
InChIKeyGMMNZSHKLQLLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,5-Trimethylpiperidin-3-amine Overview


1,5,5-Trimethylpiperidin-3-amine (CAS 588713-90-0) is a sterically hindered heterocyclic primary amine belonging to the polyalkylpiperidine class, with molecular formula C₈H₁₈N₂ and molecular weight 142.24 g/mol . The compound features a gem-dimethyl substitution at the C5 position and an N-methyl group on the piperidine ring, yielding a tertiary amine within the ring structure and a free primary amine at the C3 position . Commercial sources list purity specifications of ≥98% with recommended storage at 2–8°C under dry, sealed conditions . As a hindered amine building block, this compound serves as a synthetic intermediate for pharmaceutical research and complex molecule construction .

1 Hindered primary amine building block for drug discovery synthesis
2 Gem-dimethyl scaffold imposes steric control adjacent to reactive C3 amine
3 Suitable for fragment-based lead generation and conformational restriction studies

Generic Substitution Failure for 1,5,5-Trimethylpiperidin-3-amine


Piperidine amines with identical nominal functional groups exhibit markedly divergent physicochemical and steric properties that preclude interchangeable use in synthetic workflows. 1,5,5-Trimethylpiperidin-3-amine possesses a gem-dimethyl substitution pattern at C5 that introduces significant steric bulk adjacent to the primary amine at C3, a feature absent in unsubstituted 3-aminopiperidine or mono-methylated analogs [1]. This steric environment directly modulates nucleophilicity, conformational preferences, and metabolic vulnerability in downstream pharmacophores [2]. Generic substitution with less hindered piperidin-3-amines would fundamentally alter reaction kinetics, chemoselectivity in amide bond formation, and the three-dimensional presentation of the amine moiety to biological targets. Empirical procurement decisions must therefore account for these steric parameters rather than relying on functional group equivalence alone [3].

Target compound
1,5,5-Trimethylpiperidin-3-amine: sterically congested C5 gem-dimethyl environment; N-methylated ring nitrogen; single HBD
vs
Generic alternative
Unsubstituted 3-aminopiperidine: no C5 substitution; secondary ring NH; two HBDs; lower lipophilicity
Steric environment and hydrogen-bonding profile may shift reaction selectivity, nucleophilicity, and pharmacophore presentation—direct substitution may require revalidation of synthetic and biological outcomes.

1,5,5-Trimethylpiperidin-3-amine: Differentiation Evidence


C5 Gem-Dimethyl Steric Hindrance vs. 3-Aminopiperidine

1,5,5-Trimethylpiperidin-3-amine contains gem-dimethyl substitution at the C5 position, which creates measurable steric hindrance adjacent to the primary amine at C3. In contrast, unsubstituted 3-aminopiperidine (CAS 54877-97-7) lacks any alkyl substitution on the piperidine ring, yielding minimal steric constraint around the amine moiety . Class-level inference from polyalkylpiperidine literature demonstrates that gem-dimethyl substitution reduces amine nucleophilicity and alters conformational preferences in downstream amide bond formation [1]. This structural distinction is non-trivial: in related 3,5-disubstituted piperidine systems, C5 substitution has been shown to critically influence renin inhibitory potency and metabolic stability profiles [2].

C5 steric bulk
Class-level inference
Gem-dimethyl vs. no substitution; ~42 ų added steric volume
Steric environment may influence amide coupling selectivity and pharmacophore spatial presentation
Data to verify; class-level comparisons from polyalkylpiperidine literature
Medicinal Chemistry Structure-Activity Relationship Steric Hindrance

LogP and TPSA vs. Unsubstituted 3-Aminopiperidine

1,5,5-Trimethylpiperidin-3-amine exhibits calculated LogP of 0.6754 and topological polar surface area (TPSA) of 29.26 Ų . In comparison, unsubstituted piperidin-3-amine (3-aminopiperidine, CAS 54877-97-7) has calculated LogP of approximately -0.3 and TPSA of 38.05 Ų [1]. The LogP difference of approximately +1.0 log unit indicates roughly 10-fold higher lipophilicity for the trimethylated derivative, while the TPSA reduction of ~8.8 Ų reflects decreased polarity due to methyl substitution. These divergent physicochemical signatures would predict altered membrane permeability and distribution behavior if incorporated into a pharmacophore scaffold.

LogP shift
Cross-study comparable
ΔLogP +0.98 (~10× higher lipophilicity vs. 3-aminopiperidine)
Increased lipophilicity may alter permeability and distribution in ADME models
Calculated descriptor; experimental validation recommended
ADME Prediction Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Donor Count vs. Unsubstituted Piperidin-3-amine

1,5,5-Trimethylpiperidin-3-amine contains exactly one hydrogen bond donor (HBD) from the primary amine at C3, with the piperidine ring nitrogen fully methylated and thus incapable of hydrogen bond donation . In contrast, unsubstituted piperidin-3-amine possesses two HBDs (one from the primary C3 amine, one from the secondary ring nitrogen). N-methylation of the piperidine nitrogen reduces HBD count from 2 to 1 and eliminates the basicity and protonation capacity of the ring nitrogen. This modification is strategically employed in medicinal chemistry to reduce off-target interactions with hERG channels and improve central nervous system penetration [1].

HBD count
Class-level inference
1 HBD (primary amine only) vs. 2 HBD in unsubstituted analog
Reduced donor count may support CNS MPO assessment and selectivity profiling
Context-dependent; requires integration with full property profile
Medicinal Chemistry Molecular Design Hydrogen Bonding

Zero Rotatable Bonds vs. Linear Alkylamines

1,5,5-Trimethylpiperidin-3-amine possesses zero rotatable bonds, as defined by standard molecular descriptor calculations . The piperidine ring system locks the amine-bearing carbon into a defined conformational space with restricted degrees of freedom. In comparison, acyclic alkylamines such as 2-amino-2-methylpropane (tert-butylamine, CAS 75-64-9) contain rotatable bonds (1 rotatable bond) and exist in multiple low-energy conformations. Conformational restriction is a well-established strategy in medicinal chemistry for improving target binding affinity through entropic stabilization and reducing off-target promiscuity [1].

Rotatable bonds
Cross-study comparable
0 rotatable bonds; complete conformational restriction of amine-bearing moiety
Conformational rigidity may reduce entropic penalty in target engagement studies
Comparative to acyclic alkylamines (e.g., tert-butylamine, 1 rotatable bond)
Conformational Analysis Medicinal Chemistry Molecular Rigidity

Low Molecular Weight vs. Larger Piperidine Analogs

1,5,5-Trimethylpiperidin-3-amine has a molecular weight of 142.24 g/mol, placing it within the optimal fragment range for fragment-based drug discovery (typically MW < 300 Da, ideally < 250 Da) . In comparison, more elaborate piperidine scaffolds such as 4-(4-fluorophenyl)-piperidin-3-amine derivatives typically exceed 200 Da. Lower molecular weight fragments enable more efficient exploration of chemical space and provide higher ligand efficiency metrics when incorporated into final lead compounds [1]. The compound's MW of 142 Da, combined with its hindered amine character, offers a unique balance of synthetic tractability and pharmacophore complexity suitable for fragment growth strategies.

Fragment MW
Class-level inference
142.24 g/mol; ~30–40% lower than aryl-substituted piperidine amines
Low MW supports fragment-based library design and ligand efficiency optimization
Alignment with fragment drug discovery guidelines (MW
Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

1,5,5-Trimethylpiperidin-3-amine Applications


Sterically Hindered Amide Synthesis

1,5,5-Trimethylpiperidin-3-amine serves as an optimal amine coupling partner for constructing sterically hindered amide bonds in pharmaceutical synthesis. The gem-dimethyl substitution at C5 creates a congested environment that, when the amine is incorporated into a pharmacophore, can confer metabolic stability against amidases and modulate the conformational presentation of the resulting amide moiety [1]. This application is particularly relevant for renin inhibitor scaffolds, where 3,5-substituted piperidine cores have demonstrated clinical efficacy [2].

CNS Fragment Library Construction

The compound's calculated LogP of 0.6754 and single hydrogen bond donor count (HBD = 1) align with established CNS multiparameter optimization (MPO) criteria [1]. With zero rotatable bonds and molecular weight of 142.24 g/mol, this building block is well-suited for inclusion in CNS-focused fragment libraries where conformational rigidity, moderate lipophilicity, and low HBD count are predictive of blood-brain barrier penetration [2]. Procurement for fragment-based screening campaigns targeting neurological indications represents a strategic application scenario.

Conformationally Constrained Bioisostere Design

The zero rotatable bond count and gem-dimethyl-substituted piperidine scaffold provide a conformationally constrained framework suitable for replacing flexible alkylamine moieties in lead optimization programs [1]. Replacing a rotatable alkylamine linker with this rigid piperidine core can reduce entropic penalty upon target binding, potentially improving binding affinity and selectivity profiles. This application aligns with established medicinal chemistry principles where conformational restriction is employed to enhance ligand efficiency and target engagement [2].

N-Methylpiperidine Pharmacophore Synthesis

The tertiary amine character of the piperidine ring nitrogen (fully methylated at N1) eliminates secondary amine basicity and protonation capacity, a feature strategically employed to reduce hERG channel blockade liability in cardiovascular safety profiling [1]. When used as a synthetic intermediate for constructing N-methylated piperidine-containing drug candidates, this compound introduces the desired N-methyl substitution without requiring post-synthetic alkylation steps that may suffer from poor regioselectivity. The primary amine at C3 remains available for subsequent functionalization [2].

Application
Selection Property
Validation Focus
Sterically hindered amide synthesis
C5 gem-dimethyl steric environment
Coupling selectivity and metabolic stability in model systems
CNS fragment-based screening
Moderate lipophilicity, low HBD count, zero rotatable bonds
CNS MPO prediction models and permeability assessment
Conformationally constrained bioisostere design
Rigid piperidine core with zero rotatable bonds
Entropic binding contribution and target engagement assays
N-Methylpiperidine pharmacophore construction
Pre-installed N-methyl tertiary amine; free C3 primary amine
hERG liability screening and selectivity profiling studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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